molecular formula C15H21NO3 B2572191 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid CAS No. 881041-14-1

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid

Cat. No.: B2572191
CAS No.: 881041-14-1
M. Wt: 263.337
InChI Key: MTBLFTQWXGNJRU-UHFFFAOYSA-N
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Description

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the para position (C4) and a cyclohexylamino-methyl substituent at the meta position (C3) (Figure 1). This compound is categorized under secondary amines and has been explored in pharmacological research, though its commercial availability is currently discontinued . Its molecular formula is $ \text{C}{15}\text{H}{21}\text{NO}_3 $, with a calculated molecular weight of 263.33 g/mol.

Properties

IUPAC Name

3-[(cyclohexylamino)methyl]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-14-8-7-11(15(17)18)9-12(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBLFTQWXGNJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CNC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzoic acid+Cyclohexylamine3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid\text{4-Methoxybenzoic acid} + \text{Cyclohexylamine} \rightarrow \text{3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid} 4-Methoxybenzoic acid+Cyclohexylamine→3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid

Industrial Production Methods

In industrial settings, the production of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters are common practices to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Properties/Applications References
3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid Cyclohexylamino-methyl 263.33 Secondary amine; discontinued
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid HCl 4-Amino-pyrazole-methyl 283.72 Heterocyclic amine; potential HDAC modulation
3-(4-Chlorophenoxymethyl)-4-methoxybenzoic acid 4-Chlorophenoxymethyl 292.72 Chlorinated aryl ether; 95% purity
3-[(Ethylamino)sulfonyl]-4-methoxybenzoic acid Ethylamino-sulfonyl 298.31 Sulfonamide group; lab use only
3-[3-(Benzyloxy)benzamido]-4-methoxybenzoic acid Benzamido-benzyloxy 377.38 Amide linkage; HDAC ligand precursor

Key Observations :

  • Cyclohexyl vs. Pyrazole : The cyclohexyl group in the target compound offers greater hydrophobicity compared to the polar pyrazole ring in its analog .
  • Sulfonyl vs. Amine : Sulfonyl groups (e.g., in ) increase acidity (pKa ~1-2) compared to secondary amines (pKa ~9-10), altering solubility and target interactions.
Target Compound:

While direct synthesis details are unavailable, analogous methods involve:

Amide Coupling : Reaction of 4-methoxybenzoic acid derivatives with cyclohexylamine-containing intermediates.

Ester Hydrolysis : Conversion of methyl esters to carboxylic acids using alkaline conditions (e.g., Method F in ).

Analogs:
  • 3-(4-Chlorophenoxymethyl)-4-methoxybenzoic acid: Synthesized via Williamson ether synthesis between benzyl bromide and methyl 3-hydroxybenzoate, followed by hydrolysis .
  • HDAC8 Ligands : Utilize tert-butoxycarbonyl (Boc)-protected intermediates for amide bond formation, as seen in .
  • Sulfonamide Derivatives : Sulfonation of aniline intermediates followed by coupling to benzoic acid .

Physicochemical Properties

  • Solubility : The cyclohexyl group in the target compound reduces aqueous solubility compared to sulfonamide or pyrazole-containing analogs.
  • Melting Point : Benzoic acid derivatives typically melt between 150–250°C, influenced by substituent polarity (e.g., sulfonamides > amines > ethers).

Biological Activity

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid, also known as a cyclohexyl derivative of a methoxybenzoic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

The molecular formula of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid is C13H17N1O3C_{13}H_{17}N_{1}O_{3}. Its structure includes a methoxy group and a cyclohexylamino side chain, contributing to its unique biological profile.

Anti-inflammatory Properties

Research indicates that 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-α and IL-6 .

Anticancer Effects

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies demonstrate that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, treatment with 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid resulted in a dose-dependent increase in apoptotic cell death in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCell Lines TestedReference
Anti-inflammatoryInhibition of NF-κB signalingN/A
AnticancerInduction of apoptosis via caspase activationMCF-7, PC-3
AntimicrobialDisruption of bacterial cell wall synthesisE. coli, S. aureus

Case Studies

Several case studies have highlighted the efficacy of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid in clinical settings:

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a significant reduction in cell viability compared to untreated controls, indicating its potential as an adjunct therapy in breast cancer treatment .
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores, correlating with reduced levels of inflammatory cytokines in serum .

The biological activities of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival. The compound's interaction with specific receptors and enzymes leads to alterations in gene expression profiles associated with inflammation and apoptosis.

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